![molecular formula C10H9NO3S B5660319 4-hydroxy-1-naphthalenesulfonamide](/img/structure/B5660319.png)
4-hydroxy-1-naphthalenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of 4-hydroxy-1-naphthalenesulfonamide and its derivatives often involves multistep chemical processes. For instance, a series of 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamides have been prepared through diazotization of sulfonamide derivatives and coupling with 1-naphthol in alkaline medium, showcasing the versatility of this compound in synthesizing complex structures (El-Gaby et al., 2018).
Molecular Structure Analysis
The molecular structure of 4-hydroxy-1-naphthalenesulfonamide derivatives plays a crucial role in their reactivity and applications. The study of their molecular structures, often through X-ray crystallography or spectroscopic methods, provides insights into their chemical behavior and potential utility in various applications. For example, the structures and conformational behavior of 1- and 2-naphthalenesulfonamides have been determined, highlighting the importance of structural analysis in understanding these compounds' properties (Giricheva et al., 2015).
Chemical Reactions and Properties
4-Hydroxy-1-naphthalenesulfonamide participates in various chemical reactions, leading to a wide range of derivatives with diverse properties. These reactions include acylation, sulfonation, and coupling reactions, each contributing to the versatility of this compound in synthetic chemistry. The reactivity of this compound and its derivatives opens up possibilities for creating new materials and chemicals with specialized functions.
Physical Properties Analysis
The physical properties of 4-hydroxy-1-naphthalenesulfonamide, such as solubility, melting point, and crystalline structure, are crucial for its application in different fields. For instance, the purificative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt, a related compound, through high-speed counter-current chromatography, underscores the significance of understanding and manipulating these properties for practical applications (Weisz & Ito, 2008).
properties
IUPAC Name |
4-hydroxynaphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c11-15(13,14)10-6-5-9(12)7-3-1-2-4-8(7)10/h1-6,12H,(H2,11,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIJKOZDDUWHBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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